

Technical Guide: Physical Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methoxy-5-nitrobenzonitrile

Cat. No.: B597350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for **2-Amino-4-methoxy-5-nitrobenzonitrile**. It is important to note that experimentally determined physical properties for this specific compound are not readily available in published literature. The data presented herein are primarily predicted values from computational models. For comparative purposes, experimental data for the closely related compound, 2-Amino-5-nitrobenzonitrile, is also provided.

Physicochemical Data

The following tables summarize the available predicted and experimental physical properties.

Table 1: Predicted Physical Properties of **2-Amino-4-methoxy-5-nitrobenzonitrile**

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O ₃	N/A
Molecular Weight	193.16 g/mol	N/A
Boiling Point	454.4 ± 45.0 °C (Predicted)	Commercial Supplier Data
Density	1.40 ± 0.1 g/cm ³ (Predicted)	Commercial Supplier Data
Flash Point	228.6 ± 28.7 °C (Predicted)	Commercial Supplier Data
Refractive Index	1.603 (Predicted)	Commercial Supplier Data

Disclaimer: The data in Table 1 are computationally predicted and have not been experimentally verified. These values should be used as estimates.

Table 2: Experimental Physical Properties of 2-Amino-5-nitrobenzonitrile

For the purpose of providing a reference point, the experimental data for the related compound 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3) are presented below. It is crucial to recognize that this is a different chemical entity.

Property	Value	Source
Molecular Formula	C ₇ H ₅ N ₃ O ₂	PubChem[1]
Molecular Weight	163.13 g/mol	PubChem[1], Sigma-Aldrich
Melting Point	200-207 °C	Sigma-Aldrich
Appearance	Yellow to brown powder	NINGBO INNO PHARMCHEM CO.,LTD.[2], PubChem[1]
Solubility	Sparingly soluble in water and ethanol; soluble in acetone, chloroform, and benzene.[2]	NINGBO INNO PHARMCHEM CO.,LTD.[2]

Experimental Protocols

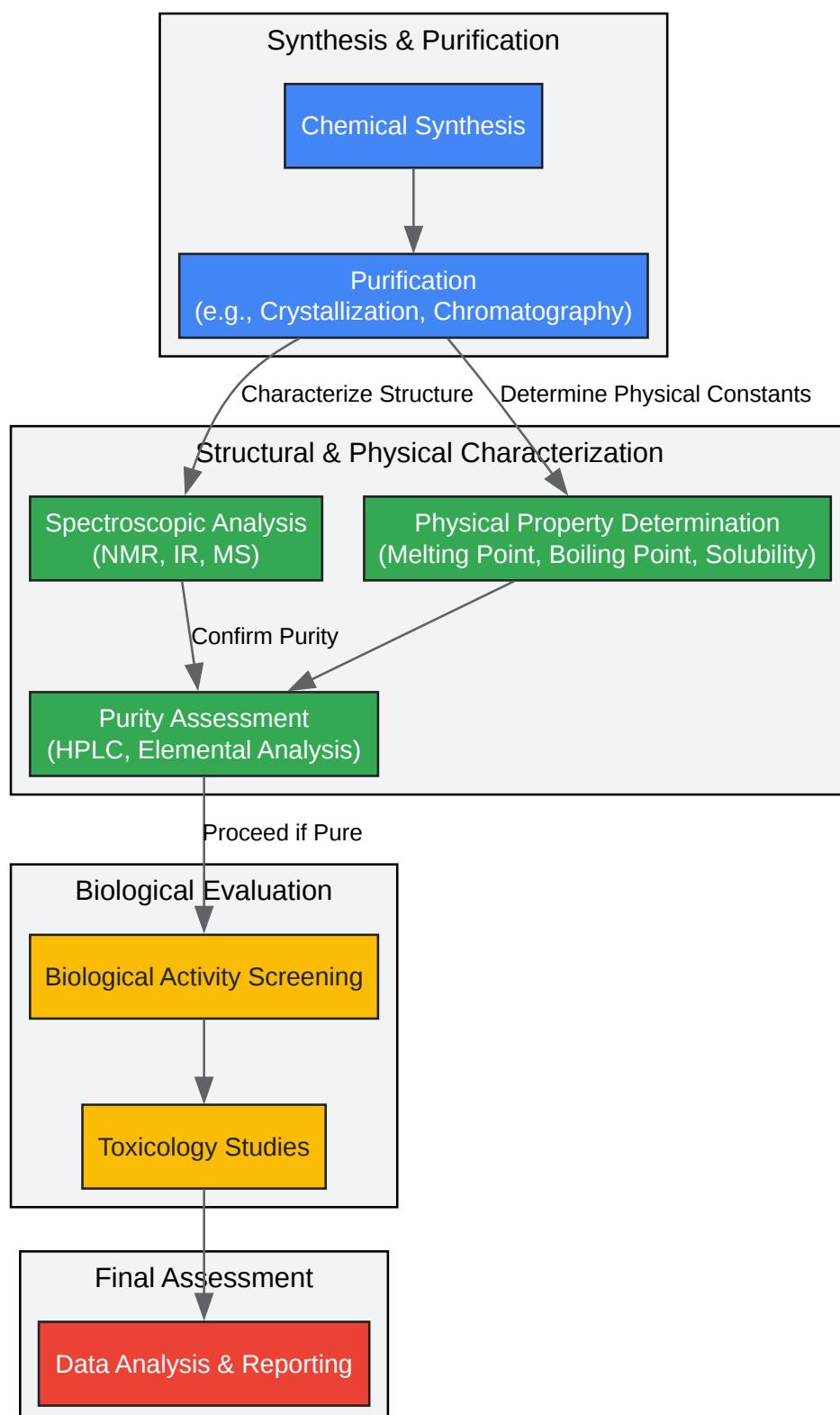
Detailed experimental protocols for the determination of the physical properties of **2-Amino-4-methoxy-5-nitrobenzonitrile** are not available due to the lack of published experimental data. However, a standard operating procedure for a key physical property determination, the melting point, is provided below as a general guideline.

Protocol: Melting Point Determination by Capillary Method

This protocol describes the standard procedure for determining the melting point of a crystalline organic solid using a capillary melting point apparatus.

Materials and Equipment:

- Crystalline sample of the compound
- Melting point capillaries (sealed at one end)
- Mortar and pestle
- Melting point apparatus (e.g., Mel-Temp or similar)
- Calibrated thermometer


Procedure:

- Sample Preparation:
 - Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[\[3\]](#)
 - Introduce the powdered sample into the open end of a melting point capillary tube.
 - Pack the sample into the sealed end of the capillary by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[\[4\]](#) The packed sample height should be approximately 2-3 mm.[\[4\]](#)
- Apparatus Setup:

- Place the capillary tube containing the sample into the heating block of the melting point apparatus.
- Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Melting Point Measurement:
 - If the approximate melting point is unknown, a preliminary rapid determination should be performed by heating the sample at a fast rate to get an estimated melting range.[\[5\]](#)
 - For an accurate measurement, start with a new sample and heat the block rapidly to about 15-20°C below the estimated melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[\[5\]](#)
 - Observe the sample closely through the magnifying eyepiece.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- Purity Assessment:
 - A pure crystalline compound will typically exhibit a sharp melting point range of 0.5-1°C.[\[5\]](#)
 - The presence of impurities usually leads to a depression of the melting point and a broadening of the melting range.[\[5\]](#)

Visualizations

As no specific signaling pathways or complex experimental workflows for **2-Amino-4-methoxy-5-nitrobenzonitrile** have been identified in the literature, a generalized workflow for the characterization of a newly synthesized chemical compound is presented below. This logical flow is fundamental for researchers in the field of drug development and chemical synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597350#2-amino-4-methoxy-5-nitrobenzonitrile-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com